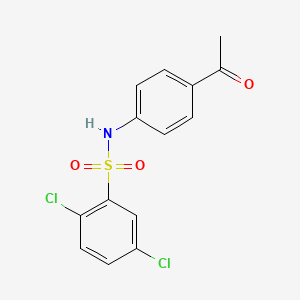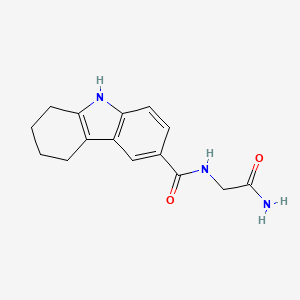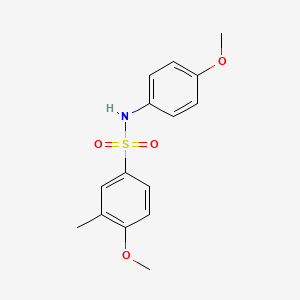
1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide, also known as CMPI, is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. CMPI is a piperidine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments.
Wirkmechanismus
1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide has been shown to inhibit the release of glutamate by blocking the activity of the vesicular glutamate transporter (VGLUT). VGLUT is responsible for the packaging of glutamate into synaptic vesicles, which are then released into the synaptic cleft. By inhibiting the activity of VGLUT, 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide reduces the amount of glutamate released into the synaptic cleft, thereby reducing excitatory neurotransmission.
Biochemical and Physiological Effects:
The inhibition of glutamate release by 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. Studies have shown that 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide can reduce seizure activity in animal models of epilepsy, suggesting that it may have potential as an antiepileptic drug. 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that it may have potential as a treatment for this condition.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide in laboratory experiments is its specificity for VGLUT. Unlike other compounds that inhibit glutamate release through non-specific mechanisms, 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide specifically targets VGLUT, making it a valuable tool for studying the role of glutamate in various neurological disorders. However, one limitation of using 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide in laboratory experiments is its relatively low potency. Higher concentrations of 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide are required to achieve the desired effects, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide. One area of interest is the development of more potent analogs of 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide that can achieve the desired effects at lower concentrations. Another area of interest is the study of 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide in animal models of other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, the use of 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide as a tool in the study of ionotropic glutamate receptors warrants further investigation.
Conclusion:
In conclusion, 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. Its specific inhibition of VGLUT makes it a valuable tool for studying the role of glutamate in various neurological disorders. While there are limitations to its use in laboratory experiments, there are several future directions for research on 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide, including the development of more potent analogs and the study of its effects in animal models of other neurological disorders.
Synthesemethoden
The synthesis of 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide has been achieved through various methods, including the reaction of 2-chloro-4-methylbenzoic acid with piperidine and 1,1'-carbonyldiimidazole, and the reaction of 2-chloro-4-methylbenzoyl chloride with piperidine and triethylamine. These methods have yielded 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide in good yields and purity.
Wissenschaftliche Forschungsanwendungen
1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an inhibitory effect on the release of glutamate, a neurotransmitter that plays a role in various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. 1-(2-chloro-4-methylbenzoyl)-4-piperidinecarboxamide has also been studied for its potential use as a tool in the study of ionotropic glutamate receptors.
Eigenschaften
IUPAC Name |
1-(2-chloro-4-methylbenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-9-2-3-11(12(15)8-9)14(19)17-6-4-10(5-7-17)13(16)18/h2-3,8,10H,4-7H2,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMPZHMEBVCKDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCC(CC2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloro-4-methylphenyl)carbonyl]piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5721138.png)
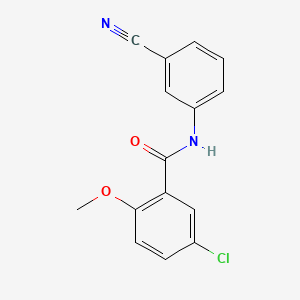
![4-isobutyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5721160.png)
![1-[2-(benzylthio)benzoyl]azepane](/img/structure/B5721170.png)
![methyl 2-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5721175.png)
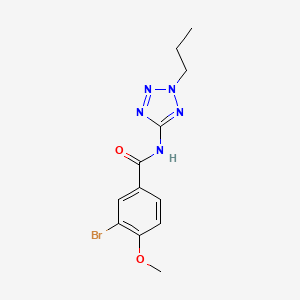
![1-(4-pyridinyl)ethanone O-{[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}oxime](/img/structure/B5721189.png)
![4-({[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5721196.png)
![2-(2-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5721211.png)
